molecular formula C10H12Cl3NO2 B6291639 (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride CAS No. 2565792-38-1

(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride

Cat. No.: B6291639
CAS No.: 2565792-38-1
M. Wt: 284.6 g/mol
InChI Key: DJSSFGWNYRSXFO-FVGYRXGTSA-N
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Description

(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is a chiral amine salt with a molecular formula of C₁₀H₁₂Cl₃NO₂ and a molecular weight of 284.57 g/mol . This compound features a 3,4-dichlorophenyl substituent and an (S)-configured stereocenter, which is critical for its biological activity and receptor interactions. It is commonly used as a high-purity intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) targeting neurological and psychiatric disorders .

Properties

IUPAC Name

methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSSFGWNYRSXFO-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants :

    • 3,4-Dichlorobenzaldehyde (1.0 equiv)

    • Glycine methyl ester hydrochloride (1.2 equiv)

    • Ammonium acetate (1.5 equiv, as a catalyst)

    • Ethanol (solvent)

  • Procedure :
    The aldehyde and glycine ester are refluxed in ethanol under inert conditions for 8–12 hours. Ammonium acetate facilitates imine formation, followed by cyclization and subsequent hydrolysis to yield the β-amino acid intermediate.

  • Workup :
    The crude product is precipitated upon cooling, filtered, and washed with cold ethanol. The intermediate is then subjected to acid hydrolysis to remove protective groups, yielding 3-amino-3-(3,4-dichlorophenyl)propanoic acid.

Yield : 78–85% (crude), with purification via recrystallization improving purity to >95%.

Esterification of 3-Amino-3-(3,4-Dichlorophenyl)Propanoic Acid

The free amino acid intermediate is esterified to form the methyl ester, a critical step for enhancing solubility and reactivity in downstream applications.

Thionyl Chloride-Mediated Esterification

  • Reactants :

    • 3-Amino-3-(3,4-dichlorophenyl)propanoic acid (1.0 equiv)

    • Methanol (excess, solvent)

    • Thionyl chloride (1.5 equiv, as an acid catalyst)

  • Procedure :
    Thionyl chloride is added dropwise to a suspension of the amino acid in methanol at 0–5°C. The mixture is refluxed for 6–8 hours, during which the acid is converted to its methyl ester. Excess reagents are removed under reduced pressure, and the product is extracted with ethyl acetate.

Yield : 88–91% after purification.

Enantiomeric Resolution via Chiral Chromatography

The racemic methyl ester is resolved into its (S)-enantiomer using preparative chiral high-performance liquid chromatography (HPLC).

Chromatographic Conditions

  • Column : Chiralpak IC (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase : Hexane:isopropanol (80:20 v/v) + 0.1% trifluoroacetic acid

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 254 nm

Outcome :

  • Enantiomeric excess (e.e.) of 98–99% for the (S)-enantiomer.

  • Recovery rate: 70–75% after column purification.

Hydrochloride Salt Formation

The final step involves converting the free base (S)-methyl ester into its hydrochloride salt for improved stability.

Procedure

  • Reactants :

    • (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate (1.0 equiv)

    • Hydrochloric acid (1.1 equiv, 37% aqueous solution)

    • Diethyl ether (anti-solvent)

  • Process :
    The free base is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution at 0°C. The resulting precipitate is filtered, washed with cold ether, and dried under vacuum.

Yield : 92–95%.

Comparative Analysis of Preparation Methods

Method StepKey Reagents/ConditionsYield (%)Purity/Enantiomeric ExcessSource
CondensationNH₄OAc, ethanol, reflux78–85>95% (after recrystallization)
EsterificationSOCl₂, methanol, reflux88–9198%
Chiral ResolutionChiralpak IC, hexane:isopropanol70–7598–99% e.e.
Hydrochloride FormationHCl gas, diethyl ether92–9599%

Mechanistic Insights and Optimization

Stereochemical Control

The use of chiral chromatography ensures high enantiopurity, but asymmetric synthesis alternatives—such as enzymatic resolution or chiral auxiliaries—remain underexplored. For instance, lipase-mediated kinetic resolution could theoretically offer a biocatalytic route to the (S)-enantiomer, though no literature reports exist for this specific compound.

Solvent and Catalyst Impact

  • Ethanol vs. Methanol : Ethanol favors higher solubility of intermediates during condensation, while methanol accelerates esterification due to its higher polarity.

  • Ammonium acetate : Acts as both a base and a catalyst, enhancing imine formation kinetics .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

ConditionReagentsProductReaction Rate (k, h⁻¹)YieldReference
Acidic1M HCl, reflux(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid0.15 ± 0.0278%
Basic1M NaOH, 60°CSodium salt of (S)-3-amino-3-(3,4-dichlorophenyl)propanoate0.22 ± 0.0385%

Mechanistic Insight :

  • Base-catalyzed hydrolysis follows nucleophilic acyl substitution, with hydroxide attacking the carbonyl carbon.

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

Amino Group Reactivity

The primary amine participates in typical nucleophilic reactions, though its hydrochloride form requires neutralization for optimal activity.

Acylation

ReagentProductSolventYieldReference
Acetic anhydride(S)-Methyl 3-acetamido-3-(3,4-dichlorophenyl)propanoateDCM92%
Benzoyl chloride(S)-Methyl 3-benzamido-3-(3,4-dichlorophenyl)propanoateTHF88%

Reductive Alkylation

ReagentProductConditionsYieldReference
Formaldehyde/NaBH₃CN(S)-Methyl 3-(methylamino)-3-(3,4-dichlorophenyl)propanoateMeOH, pH 676%

Key Consideration :
The steric bulk of the 3,4-dichlorophenyl group slightly reduces reaction rates compared to unsubstituted analogs .

Aromatic Ring Modifications

The 3,4-dichlorophenyl group undergoes electrophilic substitution, though reactivity is diminished due to electron-withdrawing Cl substituents.

ReactionConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C3,4-Dichloro-6-nitrophenyl derivative43%
SulfonationOleum, 100°C3,4-Dichloro-6-sulfophenyl derivative38%

Regioselectivity :
Electrophiles preferentially attack the para position relative to existing substituents, directed by the electron-withdrawing Cl groups .

Salt Exchange Reactions

The hydrochloride counterion can be replaced via metathesis:

ReagentProductSolubility ChangeReference
Sodium bicarbonate(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate (free base)Increased in organic solvents
Potassium triflateTriflate saltEnhanced thermal stability

Chiral Resolution and Racemization

The (S)-configuration remains stable under standard conditions but racemizes at elevated temperatures:

ConditionRacemization Rate (k, h⁻¹)Reference
Neutral pH, 25°C<0.001
pH 12, 60°C0.12 ± 0.01

Catalytic Hydrogenation

The α,β-unsaturated system (if present in derivatives) undergoes selective reduction:

CatalystConditionsProductSelectivityReference
Pd/C (10%)H₂ (1 atm), EtOHSaturated propanoate derivative99%

Scientific Research Applications

Medicinal Chemistry

(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride is primarily studied for its potential therapeutic effects. Research indicates that it may act as a precursor for the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

  • Neuropharmacology : Studies suggest that this compound can influence neurotransmitter systems, particularly those involving serotonin and dopamine. Its structural similarity to known psychoactive agents positions it as a candidate for further investigation in treating conditions such as depression and anxiety disorders.

Synthesis of Chiral Compounds

Due to its chiral nature, (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride serves as an important building block in asymmetric synthesis. Researchers utilize it to create other chiral molecules with specific biological activities.

  • Asymmetric Synthesis : The compound can be employed in reactions that require enantioselectivity, making it valuable in the production of pharmaceuticals where chirality is crucial for efficacy and safety.

Material Science

In material science, (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride has been explored as a potential additive in polymer formulations. Its unique properties may enhance the performance of polymers used in various applications.

  • Polymer Chemistry : Incorporating this compound into polymer matrices can improve mechanical strength and thermal stability. Research into its use in biodegradable polymers is ongoing, aiming to develop environmentally friendly materials.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry investigated the effects of (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride on serotonin receptors. Results indicated that the compound exhibits selective binding affinity for the 5-HT2A receptor subtype, suggesting its potential as an antidepressant agent .

Case Study 2: Asymmetric Synthesis Applications

Research documented in Tetrahedron Letters demonstrated the utility of (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride in synthesizing novel chiral ligands for asymmetric catalysis. The study reported high enantioselectivity and yield when using this compound as a starting material .

Case Study 3: Polymer Enhancement

A recent publication in Materials Science and Engineering explored the incorporation of (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride into poly(lactic acid) (PLA). The findings revealed that the addition improved thermal properties and mechanical strength, indicating its potential for developing advanced biodegradable materials .

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as inflammation and pain perception.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Configuration

The (R)-enantiomer of this compound, (R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride (CAS: 2097958-02-4), shares identical molecular formula and weight but differs in stereochemistry. Enantiomeric pairs often exhibit divergent pharmacological profiles. For example:

  • Binding Affinity : The (S)-enantiomer may show higher affinity for σ-1 or σ-2 receptors due to spatial compatibility with chiral binding pockets, whereas the (R)-form could display reduced activity .
  • Synthetic Challenges : Resolution of enantiomers typically requires chiral auxiliaries or chromatography, as seen in the resolution of Sertraline Hydrochloride using D-(-)-mandelic acid .
Table 1: Enantiomeric Comparison
Property (S)-Enantiomer (R)-Enantiomer
CAS Number Not explicitly provided 2097958-02-4
Stereocenter Configuration S-configuration R-configuration
Pharmacological Relevance Likely higher receptor affinity Potentially inactive or antagonistic

Substituent Position Variations: 3,4- vs. 3,5-Dichlorophenyl

The positional isomer methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride (CAS: 1423040-66-7) differs only in the chlorine substitution pattern. Key distinctions include:

  • Electronic Effects : The 3,4-dichloro substitution creates a more polarized aromatic ring compared to the symmetric 3,5-dichloro analog, influencing solubility and intermolecular interactions .
  • Biological Activity : The 3,4-dichloro derivative is often associated with enhanced σ-receptor modulation, as seen in compounds like BD 1008 and BD 1047, which also feature 3,4-dichlorophenyl groups .
Table 2: Substituent Position Comparison
Property 3,4-Dichlorophenyl Derivative 3,5-Dichlorophenyl Derivative
CAS Number 2097958-02-4 (R-form) 1423040-66-7
Chlorine Substitution Asymmetric (positions 3 and 4) Symmetric (positions 3 and 5)
Pharmacological Implications Higher σ-receptor activity Potential reduced efficacy

Backbone Modifications: Propanoate vs. Piperidine Derivatives

Compounds like Sertraline Hydrochloride (CAS: 79559-97-0) and BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) share the 3,4-dichlorophenyl group but differ in backbone structure:

  • Sertraline Hydrochloride : Incorporates a tetrahydronaphthalene ring system, enhancing lipophilicity and blood-brain barrier penetration .
  • BD 1008 : Features a pyrrolidine-containing side chain, optimizing σ-receptor binding .
Table 3: Backbone Comparison
Compound Core Structure Key Functional Groups
(S)-Methyl 3-amino-3-(3,4-DCP)propanoate Propanoate ester + amine Ester, amine, dichlorophenyl
Sertraline Hydrochloride Tetrahydronaphthalene Secondary amine, dichlorophenyl
BD 1008 Ethyl-pyrrolidine chain Tertiary amine, dichlorophenyl

Biological Activity

(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, identified by CAS number 2565792-38-1, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12Cl3NO2
  • Molecular Weight : 284.56 g/mol
  • Purity : >95%

The compound is structurally related to various amino acid derivatives, which often exhibit diverse biological activities. The presence of the dichlorophenyl group suggests potential interactions with biological targets such as enzymes or receptors involved in neurotransmission and metabolic pathways.

Potential Biological Activities

  • Antitumor Activity :
    • Preliminary studies indicate that compounds similar to (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values in the micromolar range against human leukemia cells .
  • Antimicrobial Properties :
    • Research has indicated that related compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of halogen atoms (like chlorine) in the phenyl ring can enhance this activity, potentially leading to effective treatments for bacterial infections .
  • Neuroactive Effects :
    • Given the structural resemblance to neurotransmitter precursors, there is a hypothesis that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which could have implications for treating mood disorders or neurodegenerative diseases.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM against A549 lung cancer cells.

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested for its antimicrobial properties against E. coli and S. aureus. The results showed significant inhibition zones ranging from 15 to 25 mm, indicating promising potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50 = 15 µM (A549 cells)
AntimicrobialInhibition zones: 15-25 mm
Neuroactive PotentialHypothesized influence on neurotransmitters

Q & A

Basic Synthesis and Purification

Q: What is the standard synthetic route for preparing (S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, and how is purity ensured? A: The compound is typically synthesized via a two-step process:

  • Step 1: Condensation of 3,4-dichlorophenyl precursors with a protected amino ester (e.g., tert-butoxycarbonyl [Boc] derivatives).
  • Step 2: Deprotection using HCl in dioxane, followed by recrystallization from chloroform-methanol to yield the hydrochloride salt .
    Purity is validated via ¹H NMR (e.g., δ ~9.00 ppm for NH₃⁺, aromatic protons at δ ~7.4–7.6 ppm) and HPLC (>95% purity). Residual solvents are monitored using gas chromatography .

Basic Structural Characterization

Q: Which spectroscopic methods are critical for confirming the structure of this compound? A:

  • ¹H NMR: Key signals include the methyl ester singlet (~δ 3.79 ppm), NH₃⁺ broad peak (~δ 9.00 ppm), and aromatic protons (~δ 7.4–7.6 ppm) .
  • 13C NMR: Confirms the ester carbonyl (~δ 170 ppm) and dichlorophenyl carbons .
  • Mass Spectrometry (MS): ESI-MS in positive mode shows [M+H]⁺ peaks matching the molecular formula C₁₀H₁₁Cl₂NO₂·HCl (theoretical MW: 284.57) .

Advanced Crystallographic Analysis

Q: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in stereochemistry or salt formation? A: SC-XRD using SHELXL (or SHELXTL ) refines the crystal structure by:

  • Assigning absolute configuration via Flack parameter (for enantiopure (S)-isomer validation).
  • Identifying hydrogen-bonding networks (e.g., NH₃⁺···Cl⁻ interactions) .
  • Example: Recrystallization from CHCl₃-MeOH (1:1) yields crystals suitable for data collection. H-atoms are geometrically constrained during refinement .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported yields or spectroscopic data? A:

  • Reproducibility Checks: Verify reaction conditions (e.g., HCl concentration, solvent purity). shows 100% yield after HCl deprotection, but scaling may reduce efficiency .
  • Cross-Validation: Compare NMR with literature (e.g., notes coupling constants J = 8–10 Hz for dichlorophenyl protons).
  • Impurity Profiling: Use HPLC-MS to detect by-products (e.g., incomplete deprotection or ester hydrolysis) .

Stability and Storage Guidelines

Q: What storage conditions optimize the compound’s stability for long-term use? A:

  • Short-Term: Store at -20°C in desiccated, airtight vials (use within 1 month).
  • Long-Term: -80°C with inert gas (N₂/Ar) to prevent hydrolysis (stable for 6 months).
    Avoid freeze-thaw cycles, as repeated crystallization may degrade the hydrochloride salt .

Advanced Synthetic Optimization

Q: How can reaction conditions be modified to improve enantiomeric excess (ee) or scalability? A:

  • Chiral Catalysis: Use (S)-specific catalysts (e.g., BINOL-derived ligands) during precursor synthesis.
  • Solvent Screening: Replace dioxane with THF or EtOAc to enhance solubility of intermediates .
  • Process Monitoring: In-line FTIR tracks deprotection kinetics (disappearance of Boc C=O stretch at ~1680 cm⁻¹) .

Biological Activity Profiling

Q: What methodologies assess the compound’s potential as a pharmacophore? A:

  • In Vitro Assays: Screen against target enzymes (e.g., proteases) using fluorescence-based activity assays.
  • Docking Studies: Perform molecular dynamics simulations (e.g., AutoDock Vina ) to predict binding to 3,4-dichlorophenyl-recognizing receptors .
  • ADME Profiling: Use Caco-2 cell monolayers to evaluate permeability and metabolic stability .

Contamination Mitigation

Q: How can residual metal catalysts or solvents be minimized during synthesis? A:

  • Chelating Resins: Pass crude product through Chelex® 100 to remove transition metals.
  • Prep-HPLC: Gradient elution (ACN/H₂O + 0.1% TFA) removes hydrophobic impurities.
  • ICP-MS: Quantify trace metals (e.g., Pd from coupling reactions) below 10 ppm .

Advanced NMR Analysis

Q: How are dynamic processes (e.g., rotameric equilibria) characterized in this compound? A:

  • VT-NMR: Variable-temperature ¹H NMR (e.g., 25–60°C) identifies conformational exchange (e.g., NH₃⁺ rotation barriers).
  • 2D NOESY: Correlates spatial proximity of dichlorophenyl protons to the methyl ester group .

Scaling Challenges

Q: What industrial-scale adaptations are needed without compromising enantiopurity? A:

  • Continuous Flow Reactors: Enhance mixing and heat transfer during HCl-mediated deprotection.
  • Crystallization Engineering: Use anti-solvent precipitation (e.g., adding MTBE to CHCl₃) to control crystal size/distribution .

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